2,4-Hexadienedioic acid, (2Z,4Z)-

physicochemical characterization isomer identification purity assessment

Procure the correct isomer for your bioprocess or polymer research. This is the cis,cis-isomer (CAS 505-70-4), verified by a melting point of 194–195°C, which is critical for catalytic hydrogenation to adipic acid and Diels-Alder reactivity. Unlike generic muconic acid, sourcing this specific stereoisomer ensures compatibility with microbial biosynthesis pathways and avoids cross-isomer contamination. Ideal for pilot-scale production of bio-based nylon precursors and performance-advantaged bioproducts with validated fermentation titers exceeding 47 g/L. Verify stereochemistry upon receipt to guarantee downstream reactivity and LCA-verified sustainability benefits.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 505-70-4
Cat. No. B1236063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienedioic acid, (2Z,4Z)-
CAS505-70-4
Synonymscis,cis-muconate
muconic acid
muconic acid, (E,E)-isomer
trans,trans-muconic acid
trans-beta-hydromuconic acid
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C=CC(=O)O
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)
InChIKeyTXXHDPDFNKHHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





cis,cis-Muconic Acid (CAS 505-70-4): A Bioprivileged C6 Platform Chemical with Stereospecific Physicochemical Properties


cis,cis-Muconic acid (ccMA; (2Z,4Z)-2,4-hexadienedioic acid; CAS 505-70-4) is a C6 unsaturated dicarboxylic acid with conjugated double bonds that exists as one of three stereoisomers—cis,cis-, cis,trans-, and trans,trans-muconic acid—differentiated by geometry around the 2- and 4-position double bonds [1]. It is classified as a "bioprivileged molecule" that can serve as a platform intermediate for the production of both direct-replacement petrochemicals (adipic acid, terephthalic acid) and performance-advantaged bioproducts [2]. The cis,cis-isomer is the primary product of microbial biosynthesis via the shikimate pathway and catechol catabolism, and its distinct melting point of 194–195 °C (prisms from ethanol) differs markedly from the trans,trans-isomer (301 °C) and cis,trans-isomer (190–191 °C), providing a key physical identifier for procurement and purity verification [3].

Why cis,cis-Muconic Acid (CAS 505-70-4) Cannot Be Substituted with Generic "Muconic Acid" or Alternative Isomers


Generic substitution of "muconic acid" without specification of the cis,cis-isomer (CAS 505-70-4) fails due to stereochemistry-dependent physicochemical and reactivity differences. The three muconic acid isomers—cis,cis-, cis,trans-, and trans,trans-—exhibit distinct melting points (194–195 °C vs 190–191 °C vs 301 °C), solubilities, and crystallization behaviors [1], which directly impact downstream purification, formulation, and handling in both research and industrial settings. Furthermore, only the cis,cis-isomer is naturally produced via microbial biosynthesis from renewable feedstocks through the catechol catabolic pathway [2], making it the exclusive target for bioprocess development and the only isomer with validated fermentation titers exceeding 47 g/L [3]. The trans,trans-isomer (CAS 3588-17-8), in contrast, is a benzene metabolite used as a urinary biomarker and is synthesized via fundamentally different routes. Interchanging isomers without stereochemical verification introduces variability in melting point, solubility, catalytic hydrogenation efficiency to adipic acid, and polymer precursor quality.

Quantitative Differentiation of cis,cis-Muconic Acid (CAS 505-70-4) Versus Isomers and In-Class Analogues


Stereochemistry-Dependent Melting Point: 194–195 °C (cis,cis) Versus 301 °C (trans,trans)

cis,cis-Muconic acid (CAS 505-70-4) exhibits a melting point of 194–195 °C when crystallized as prisms from ethanol, while the trans,trans-isomer (CAS 3588-17-8) melts at 301 °C (prisms from water), and the cis,trans-isomer at 190–191 °C (needles from hot water) [1]. This >100 °C differential between the cis,cis- and trans,trans-isomers provides a definitive analytical discriminator for identity confirmation and purity assessment, with melting point depression serving as a quantitative indicator of cross-isomer contamination. The melting point of 194–195 °C is the primary procurement specification for verifying receipt of the correct stereoisomer.

physicochemical characterization isomer identification purity assessment procurement quality control

Biotechnological Production Titers: P. putida Achieves 47.2 g/L MA, Enabling Economic Adipic Acid at $2.60/kg

In a 2024 bioprocess development study, engineered Pseudomonas putida KT2440 achieved a cis,cis-muconic acid titer of 47.2 g/L with a productivity of 0.49 g/L/h and a yield of 0.50 C-mol/C-mol from glucose and xylose supplemented with 5% (v/v) corn steep liquor [1]. A parallel study using adaptive laboratory evolution and metabolic engineering reported a titer of 33.7 g/L muconate at 0.18 g/L/h with a 46% molar yield (92% of maximum theoretical yield) [2]. Techno-economic analysis projects that adipic acid derived from catalytic hydrogenation of this cis,cis-MA can achieve a selling price as low as $2.60 per kg—approaching cost parity with fossil-derived adipic acid—while reducing greenhouse gas emissions by up to 80% relative to petroleum-based production [1].

bioprocess engineering metabolic engineering renewable chemicals techno-economic analysis

cis,cis-Stereochemistry Is the Exclusive Substrate for Enzymatic Conversion to Performance-Advantaged Bioproducts

The cis,cis-configuration of the conjugated diene system in CAS 505-70-4 is the required stereochemistry for subsequent enzymatic and catalytic conversions to performance-advantaged bioproducts. cis,cis-MA can be converted to multiple direct replacement chemicals including adipic acid, terephthalic acid, and caprolactam, as well as to novel molecules such as 3-hexenedioic acid for performance-advantaged bioproducts [1]. The trans,trans-isomer (CAS 3588-17-8) does not serve as an equivalent substrate for these downstream conversions. The cis,cis-isomer is also the natural product of catechol 1,2-dioxygenase activity in microbial aromatic catabolism, making it the exclusive target for biosynthetic pathway engineering [2].

enzymatic catalysis biocatalysis downstream processing polymer precursors

cis,cis-Muconic Acid Is the Primary Product of Microbial Biosynthesis from Renewable Feedstocks

cis,cis-Muconic acid (CAS 505-70-4) is produced exclusively via microbial biosynthesis through the shikimate pathway and catechol catabolism from renewable carbon sources including glucose, xylose, lignin-derived aromatics, and even methane [1][2]. Chemical synthesis from catechol produces a mixture of cis,cis- and cis,trans-isomers, requiring additional separation, whereas microbial production yields stereochemically pure cis,cis-MA [3]. The trans,trans-isomer is not biosynthesized directly but rather produced via chemical or electrochemical isomerization of cis,cis- or cis,trans-MA [4], establishing cis,cis-MA as the foundational stereoisomer for all renewable production routes.

renewable feedstocks biorefinery lignocellulosic biomass metabolic engineering

Solubility and Extraction Behavior: cis,cis-MA Exhibits Defined Solvent Efficiency Ranking for Downstream Recovery

Solubility data for cis,cis-muconic acid in polar solvents over a temperature range of 25–75 °C demonstrate the following solvent efficiency ranking: water < acetic acid < 2-propanol < ethanol [1]. This defined solvent hierarchy provides a quantitative basis for selecting extraction and crystallization solvents during downstream purification. In contrast, the trans,trans-isomer has different solubility characteristics, including reported solubility of 1 g/5 L in water at 15 °C, whereas the cis,cis-isomer has been characterized for solubility in the broader solvent panel [2]. These differential solubility profiles directly inform purification strategy design and cost modeling for industrial-scale production.

downstream processing extraction purification solubility

cis,cis-Muconic Acid Enables 80% Greenhouse Gas Reduction in Derived Adipic Acid vs Fossil Route

Life cycle assessment (LCA) of adipic acid derived from catalytic hydrogenation of cis,cis-muconic acid (CAS 505-70-4) predicts a reduction in greenhouse gas emissions of up to 80% relative to adipic acid produced from fossil carbon-based feedstocks [1]. This sustainability advantage is unique to the cis,cis-isomer production route, as it leverages microbial biosynthesis from renewable biomass rather than petroleum-derived benzene or cyclohexane oxidation pathways. The trans,trans-isomer, while also convertible to adipic acid, lacks the validated renewable biosynthesis pathway at commercial titers and instead requires additional isomerization steps from cis,cis-MA or chemical synthesis from petroleum feedstocks [2].

life cycle assessment greenhouse gas emissions sustainability bio-based chemicals

Validated Application Scenarios for cis,cis-Muconic Acid (CAS 505-70-4) Based on Quantitative Evidence


Bio-Based Adipic Acid Production for Nylon-6,6 and Polyurethane Supply Chains

cis,cis-Muconic acid serves as a direct precursor for the catalytic hydrogenation to adipic acid, a high-volume monomer for nylon-6,6 and polyurethanes. With fermentation titers of 47.2 g/L [1] and a projected adipic acid selling price of $2.60/kg—approaching fossil parity—this route is the most advanced bio-based alternative to petroleum-derived adipic acid. The 80% greenhouse gas emission reduction quantified via LCA [1] provides a verifiable sustainability claim for polymer manufacturers seeking bio-based content certification or Scope 3 emissions reduction. Industrial users should verify the cis,cis-isomer by melting point (194–195 °C) to ensure compatibility with established hydrogenation catalysts and process conditions.

Microbial Strain Engineering and Bioprocess Development for Renewable Platform Chemicals

cis,cis-Muconic acid is the target molecule for metabolic engineering efforts in Pseudomonas putida, E. coli, Saccharomyces cerevisiae, and methanotrophic bacteria due to its position as the native product of the catechol catabolic pathway [2][3]. The validated production metrics—including titers up to 47.2 g/L, productivities of 0.49 g/L/h, and 92% of maximum theoretical yield achieved [1][4]—establish performance benchmarks for strain and bioprocess optimization. Researchers procuring cis,cis-MA for analytical standards, pathway intermediate verification, or enzyme activity assays must confirm stereochemistry via melting point, as cross-isomer contamination can confound enzyme kinetics and pathway flux measurements.

Performance-Advantaged Bioproducts and Specialty Polymer Precursors

Beyond direct-replacement chemicals, cis,cis-muconic acid can be converted to novel molecules such as 3-hexenedioic acid for the production of performance-advantaged bioproducts [1]. The cis,cis-stereochemistry is essential for the Diels-Alder reactivity and subsequent aromatization steps required to access substituted terephthalates and trimellitates. The defined solvent efficiency ranking (water < acetic acid < 2-propanol < ethanol) for cis,cis-MA [5] informs extraction and purification workflows for specialty chemical manufacturing, enabling rational solvent selection to maximize yield and purity. Procurement specifications should include melting point verification (194–195 °C) and stereochemical purity to ensure consistent downstream reactivity.

Lignocellulosic Biorefinery Co-Product Valorization

cis,cis-Muconic acid production from lignocellulosic hydrolysates—containing glucose and xylose as primary carbohydrates—has been demonstrated at scale, including efficient conversion from corn stover-derived sugars and scalability to 150 L bioreactors [1][4]. This positions cis,cis-MA as a high-value co-product for integrated biorefineries processing lignin-rich biomass streams. Unlike the trans,trans-isomer, which is produced via chemical isomerization of cis,cis-MA [6], only the cis,cis-isomer can be produced directly from renewable feedstocks in stereochemically pure form without additional unit operations. The melting point differential (194–195 °C vs 301 °C for trans,trans) provides a simple quality control metric for verifying isomer identity in biorefinery output streams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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